3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
Description
3-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid is a Boc-protected amino acid derivative characterized by a linear pent-4-enoic acid backbone with a tert-butoxycarbonyl (Boc) group at the 3-position and a carboxylic acid moiety at the terminal end. Its molecular formula is C₁₀H₁₇NO₄ (molecular weight: 215.25 g/mol), as reported in Enamine Ltd’s catalog . This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to its dual functional groups: the Boc group offers temporary amine protection, while the carboxylic acid enables coupling reactions. The presence of a double bond at the 4-position distinguishes it from saturated or branched analogs, influencing its conformational flexibility and reactivity.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGANYMYTZCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, amines, and various functionalized derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear Boc-Protected Amino Acids
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
- Molecular Formula: C₁₁H₂₁NO₄
- Molecular Weight : 239.29 g/mol
- CAS : 179412-79-4
- Saturation: Lacks the double bond present in the target compound, reducing susceptibility to oxidation or Michael addition reactions. Applications: Used in constrained peptide design, where steric effects stabilize specific secondary structures.
(2S)-2-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- MDL : MFCD01320851
- Key Differences :
- Stereochemistry : The Boc group is at the 2-position instead of the 3-position, altering spatial orientation in peptide chains.
- Reactivity : Similar double bond position but distinct regiochemistry may influence cyclization or cross-coupling efficiency.
Cyclohexane-Based Boc-Protected Amino Acids
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- CAS : 222530-39-4
- Structure: Cyclohexane ring with Boc-amino and carboxylic acid groups in trans configuration (1R,3S).
- Key Differences :
- Rigidity : The cyclohexane ring imposes conformational constraints, enhancing binding specificity in receptor-targeted drug candidates.
- Solubility : Reduced polarity compared to linear analogs due to the hydrophobic cyclohexane moiety.
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Functional Group Variants
5-Chloro-4-methylthiophene-2-carboxylic acid
- CAS: Not explicitly listed (EN300-281108)
- Key Differences :
- Heterocyclic Core : Thiophene ring introduces aromaticity and electronic effects, diverging from aliphatic backbones.
- Reactivity : The chlorine substituent enables nucleophilic substitution, expanding utility in heterocyclic drug synthesis.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS | Key Features |
|---|---|---|---|---|
| 3-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid | C₁₀H₁₇NO₄ | 215.25 | - | Linear, double bond at C4, Boc at C3 |
| (S)-3-((tert-Boc)amino)-4-methylpentanoic acid | C₁₁H₂₁NO₄ | 239.29 | 179412-79-4 | Branched, saturated, Boc at C3 |
| (1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid | C₁₂H₂₁NO₄ | ~267.31 (calculated) | 222530-39-4 | Cyclohexane ring, trans stereochemistry |
| 5-Chloro-4-methylthiophene-2-carboxylic acid | C₆H₅ClO₂S | 176.62 (calculated) | EN300-281108 | Thiophene core, chloro substituent |
Biological Activity
3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.27 g/mol. The compound possesses a pentenoic acid backbone, characterized by a double bond at the fourth carbon position and a methyl group at the same position.
Biological Activities
1. Antimicrobial Activity:
Many amino acid derivatives exhibit antimicrobial properties, and while specific data on this compound is limited, its structural analogs have shown significant antimicrobial effects. The presence of the Boc group typically enhances the compound's interaction with biological membranes, potentially increasing its efficacy against microbial pathogens.
2. Enzyme Inhibition:
Similar compounds have been reported to act as enzyme inhibitors. For instance, studies indicate that amino acid derivatives can inhibit various enzymes involved in metabolic pathways, which may extend to this compound. This inhibition could be beneficial in developing therapeutics targeting specific metabolic disorders.
3. Synthesis of Bioactive Derivatives:
The compound can serve as a precursor in synthesizing new derivatives with enhanced biological activities. For example, it has been utilized in the synthesis of β-(1,2,4-Triazol-1-yl)alanine derivatives, which have shown promise in medicinal chemistry.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid | C₁₁H₁₉NO₃ | Similar structure but different stereochemistry |
| (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid | C₁₂H₂₁NO₃ | Variation in position of methyl group |
| (E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid | C₁₁H₁₉NO₃ | Different geometric configuration around the double bond |
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which may impart distinct biological activities compared to its analogs.
Mechanistic Insights
Studies on similar compounds suggest that the Boc protecting group enhances the stability and solubility of these amino acids in biological systems. This modification allows for selective reactions during multi-step synthetic pathways, making them valuable in drug development . Interaction studies typically focus on how such compounds interact with biological macromolecules like proteins and nucleic acids, which could elucidate their mechanism of action.
Q & A
Basic: What are the standard synthetic routes and critical parameters for preparing 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid?
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by functionalization of the pent-4-enoic acid backbone. A common method includes:
- Step 1: Reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
- Step 2: Introducing the pent-4-enoic acid moiety via coupling reactions, such as palladium-catalyzed cross-couplings or acid-catalyzed ester hydrolysis .
Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (≤25°C for Boc protection), and monitoring pH during aqueous workups. Yield optimization often requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Key analytical methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the Boc group (e.g., tert-butyl protons at δ 1.4 ppm) and the pent-4-enoic acid backbone (olefinic protons at δ 5.3–5.8 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular weight (theoretical [M+H]⁺ = calculated from C₁₁H₁₉NO₅) .
Basic: What is the role of the Boc group in this compound’s applications in peptide synthesis?
Answer:
The Boc group serves as a temporary protecting group for the amine, preventing unwanted side reactions during peptide elongation. It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without disrupting the carboxylic acid functionality or olefinic bond . This enables sequential coupling in solid-phase peptide synthesis (SPPS) workflows .
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?
Answer:
Contradictions may arise from rotameric equilibria or impurities. Strategies include:
- Variable Temperature NMR: To identify dynamic rotational isomers affecting splitting patterns .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
- Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
Advanced: What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving this compound?
Answer:
In cross-coupling reactions (e.g., Heck or Suzuki), the pent-4-enoic acid’s olefin acts as a directing group. The Boc-protected amine stabilizes transition states via weak coordination to palladium, favoring β-hydride elimination at the terminal position. Computational studies (e.g., transition state modeling with QM/MM methods) can validate this .
Advanced: How do alternative protecting groups (e.g., Fmoc vs. Boc) impact the stability and reactivity of this compound in acidic/basic conditions?
Answer:
- Boc: Stable under basic conditions but labile in acids (e.g., TFA). Ideal for orthogonal protection with acid-labile resins in SPPS .
- Fmoc: Base-labile (requires piperidine), incompatible with strong acids. Use cases depend on reaction sequence compatibility. Comparative studies show Boc provides higher yields in carboxylic acid activation steps .
Advanced: What computational tools are recommended for designing novel derivatives of this compound with enhanced bioactivity?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding affinities to target proteins (e.g., enzymes in peptide-based drug targets) .
- MD Simulations (GROMACS): Assess conformational stability in aqueous environments .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the pent-4-enoic acid) with bioactivity .
Advanced: What experimental design principles minimize side reactions during large-scale synthesis?
Answer:
- DoE (Design of Experiments): Optimize parameters (e.g., stoichiometry, solvent polarity) using factorial designs to reduce byproducts .
- In-line Monitoring (PAT): Use FTIR or ReactIR to track reaction progress and intermediate stability .
- Scale-Up Considerations: Gradual reagent addition and temperature control prevent exothermic runaway reactions .
Advanced: How can enantiomeric purity be ensured in chiral derivatives of this compound?
Answer:
- Chiral HPLC: Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection or coupling steps .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed data .
Advanced: What strategies mitigate hydrolysis of the Boc group during prolonged storage or under humid conditions?
Answer:
- Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) at –20°C .
- Stabilizing Additives: Include molecular sieves or desiccants (e.g., silica gel) in storage vials .
- Kinetic Studies: Use accelerated stability testing (e.g., 40°C/75% RH) to model degradation rates and establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
